molecular formula C13H19NO3S B14610584 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol CAS No. 59830-40-9

4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol

Cat. No.: B14610584
CAS No.: 59830-40-9
M. Wt: 269.36 g/mol
InChI Key: BNZVRVUJLVMUGT-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a benzene ring, a sulfonyl group, and a butenol structure, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with a dimethylamino group. This is followed by the introduction of the sulfonyl group and the formation of the butenol structure. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Known for its use as a chromophoric labeling reagent.

    4-Bromobenzenesulfonyl chloride: Used in the synthesis of nucleotides and protection of amines.

Uniqueness

4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in both research and industrial applications, offering advantages over similar compounds in terms of its specific reactivity and functionalization potential.

Properties

CAS No.

59830-40-9

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]sulfonyl-3-methylbut-2-en-1-ol

InChI

InChI=1S/C13H19NO3S/c1-11(8-9-15)10-18(16,17)13-6-4-12(5-7-13)14(2)3/h4-8,15H,9-10H2,1-3H3

InChI Key

BNZVRVUJLVMUGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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